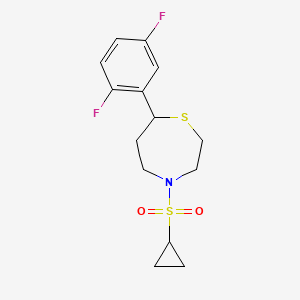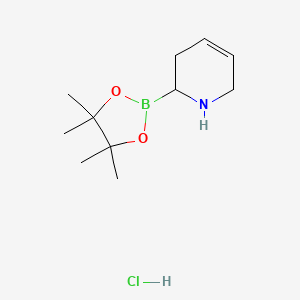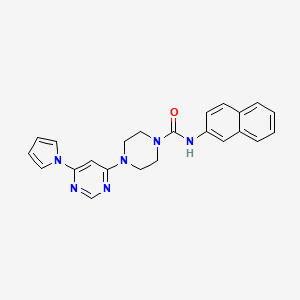![molecular formula C17H11Cl3N2OS2 B2498362 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide CAS No. 338957-62-3](/img/structure/B2498362.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry due to their unique structural and chemical characteristics. Its synthesis and analysis contribute to the understanding of its interactions and functionality.
Synthesis Analysis
The synthesis of related compounds involves a series of steps including esterification, hydrazination, and cyclization, leading to the formation of the thiadiazole-2-thiol core. This core structure is further modified through reactions such as sulfonyl chloride formation and nucleophilic attack by amines to introduce the sulfonamide functionalities (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure has been characterized by various spectroscopic techniques, including Raman and Fourier transform infrared spectroscopy, as well as density functional theory calculations. These analyses reveal a non-planar structure between the phenyl ring and the pyrimidine ring, indicating the presence of stereo-electronic interactions that contribute to the molecule's stability (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
The reactivity of this compound includes the ability to undergo various chemical reactions, such as intramolecular cyclization, to form new structures with potential biological activity. The reaction conditions and specific reactants can influence the formation of different derivatives, expanding the compound's utility in synthetic chemistry (Savchenko et al., 2020).
Physical Properties Analysis
Crystalline structure analysis reveals how molecules are arranged and interact within a solid state, offering insights into the compound's physical properties. The crystallography studies often show how intermolecular interactions, such as hydrogen bonding and π-π interactions, affect the compound's stability and solubility (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are influenced by the nature of its functional groups and the electronic environment provided by its structure. Studies on derivatives of similar compounds have shown a range of biological activities, which can be attributed to their chemical properties and interactions with biological targets (Rehman et al., 2016).
Applications De Recherche Scientifique
Molecular Conformation and Interactions
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide exhibits a conformation where the chlorophenyl ring is positioned at an angle to the thiazole ring, and in the crystal form, molecules are connected via C—H⋯O interactions, forming zigzag chains along the b-axis. This unique molecular conformation and intermolecular interaction pattern are essential for understanding the compound's behavior in various environments (Saravanan et al., 2016).
Pharmacological Aspects
Synthesis and Characterization
A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed, synthesized, and characterized for their antibacterial and anti-enzymatic potential. The chemical structure of these compounds has been established using various spectral analytical techniques, indicating their potential for further pharmacological evaluation (Nafeesa et al., 2017).
Vibrational Spectroscopy and Computational Analysis
The molecule has been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy. Ab initio calculations and density functional theory have been used to explore the geometric equilibrium and vibrational wavenumbers, confirming the stability of the molecule through natural bond orbital analysis. The insights into intermolecular interactions and their contributions to crystal packing have been assessed using Hirshfeld surfaces and 2D-fingerprint plots (Jenepha Mary et al., 2022).
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent, with in vitro antibacterial activity against various bacterial strains and antifungal activity against certain fungi. This suggests its applicability in treating infections and diseases caused by these microorganisms (Baviskar et al., 2013).
Mécanisme D'action
While the specific mechanism of action for “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide” is not mentioned in the sources, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,3-dichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-11-6-4-10(5-7-11)13-8-25-17(21-13)22-15(23)9-24-14-3-1-2-12(19)16(14)20/h1-8H,9H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGAUTXRHTMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498279.png)


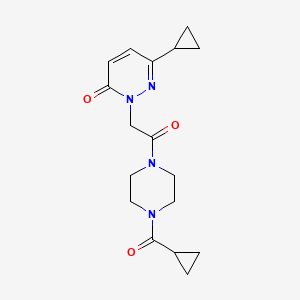
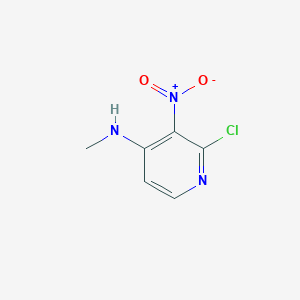
![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
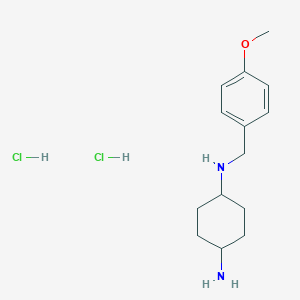
![1-(4-chlorobenzyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2498292.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
